1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene

描述

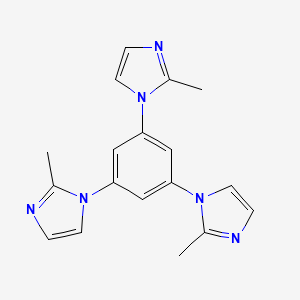

1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene: is an organic compound characterized by a benzene ring substituted with three 2-methyl-1H-imidazol-1-yl groups at the 1, 3, and 5 positions.

准备方法

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-methylimidazole with 1,3,5-tribromobenzene under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity suitable for industrial applications .

化学反应分析

Types of Reactions: 1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene undergoes various chemical reactions, including:

Coordination Reactions: Forms stable complexes with metal ions such as nickel, cobalt, copper, and zinc.

Substitution Reactions: The imidazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Coordination Reactions: Typically involve metal salts (e.g., NiCl2, CoCl2) and solvents like ethanol or water under reflux conditions.

Substitution Reactions: Require bases (e.g., K2CO3) and polar aprotic solvents (e.g., DMF).

Major Products:

Coordination Complexes: Metal-ligand complexes with various geometries and properties.

Substituted Derivatives: Products with modified imidazole groups depending on the substituents used.

科学研究应用

Scientific Research Applications

1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene has diverse applications across multiple fields:

Coordination Chemistry

- Ligand for Metal Complexes: The imidazole groups can coordinate with various metal ions, forming stable complexes that are crucial in catalysis and material science. This property is exploited in the development of metal-organic frameworks (MOFs), which are utilized in gas storage and separation technologies.

Biological Applications

- Drug Development: The compound's ability to form stable metal complexes makes it a candidate for developing metal-based therapeutic agents. Research indicates potential anticancer activity against specific cell lines, enhancing its relevance in medicinal chemistry.

- Diagnostic Imaging: Its fluorescent properties are being explored for applications in imaging techniques, potentially aiding in the diagnosis of diseases.

Catalytic Applications

- Catalyst Preparation: The compound serves as a precursor for catalysts used in various chemical reactions, including oxidation and reduction processes. The coordination of metal ions can enhance catalytic efficiency.

Case Study 1: Metal-Organic Frameworks

Research has demonstrated the formation of various MOF architectures using this compound as a building block. For example:

- Copper-Based MOF: Formed knotted chains demonstrating enhanced gas adsorption properties.

- Cobalt-Based MOF: Exhibited a porous structure with significant catalytic activity.

Case Study 2: Anticancer Activity

In vitro studies have shown that complexes formed with this compound exhibit significant cytotoxic effects against specific cancer cell lines. The mechanism is believed to involve the disruption of cellular metal homeostasis.

作用机制

The mechanism of action for 1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene primarily involves its ability to coordinate with metal ions. The imidazole groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic and biological processes, depending on the metal ion and the specific application .

相似化合物的比较

1,3,5-Tris(1H-imidazol-1-yl)benzene: Similar structure but without the methyl groups on the imidazole rings.

1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene: Contains benzimidazole groups instead of imidazole.

Uniqueness: 1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene is unique due to the presence of methyl groups on the imidazole rings, which can influence its steric and electronic properties. This can affect its coordination behavior and the stability of the resulting metal complexes .

生物活性

1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene, a compound with the CAS number 2378781-91-8 and molecular formula C18H18N6, has garnered attention in recent years due to its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Weight : 318.38 g/mol

- Structure : Composed of a benzene ring substituted with three 2-methyl-1H-imidazole groups.

- Storage Conditions : Should be stored in an inert atmosphere at room temperature.

| Property | Value |

|---|---|

| CAS Number | 2378781-91-8 |

| Molecular Formula | C18H18N6 |

| Molecular Weight | 318.38 g/mol |

| Purity | 98% (varies by supplier) |

| Boiling Point | Not available |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In a study published in Inorganic Chemistry, the compound was shown to inhibit the growth of various pathogenic bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study highlighted its effectiveness against breast cancer cells, where it triggered cell cycle arrest and promoted programmed cell death .

Electrocatalytic Properties

In addition to its biological activities, this compound has been utilized in the development of coordination polymers for electrocatalysis. These polymers have shown promising results in oxygen evolution reactions (OER), which are crucial for energy conversion technologies .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the imidazole groups play a crucial role in binding to biological targets, potentially influencing enzyme activity or interacting with cellular membranes.

Case Study 1: Antimicrobial Efficacy

A research team tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating strong antimicrobial activity .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound at concentrations of 10 µM resulted in a significant decrease in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming its potential as an anticancer agent .

属性

IUPAC Name |

1-[3,5-bis(2-methylimidazol-1-yl)phenyl]-2-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6/c1-13-19-4-7-22(13)16-10-17(23-8-5-20-14(23)2)12-18(11-16)24-9-6-21-15(24)3/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBAQNVGQVLSEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=CC(=C2)N3C=CN=C3C)N4C=CN=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。